- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
Numero CAS:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26
4-(tert-Butyldimethylsilyloxy)piperidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- Chiave InChI: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- Sorrisi: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
4-(tert-Butyldimethylsilyloxy)piperidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
| abcr | AB402757-1 g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1093.80 | 2023-04-25 | |
| TRC | T206035-10mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206035-50mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T206035-100mg |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A129008524-1g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$683.28 | 2023-08-31 | |
| Alichem | A129008524-5g |
4-(Tert-butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 5g |
$2030.13 | 2023-08-31 | |
| Enamine | EN300-250683-0.05g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.05g |
$146.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.1g |
$217.0 | 2024-06-19 | |
| Enamine | EN300-250683-0.25g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 0.25g |
$310.0 | 2024-06-19 |
4-(tert-Butyldimethylsilyloxy)piperidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Riferimento
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Riferimento
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Riferimento
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Riferimento
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Riferimento
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Riferimento
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Riferimento
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Riferimento
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Riferimento
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Riferimento
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Riferimento
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Riferimento
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Riferimento
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Riferimento
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Riferimento
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Riferimento
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Prodotti correlati
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- 146667-82-5(Piperidine,3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-)
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- 204580-44-9(4-piperidineethanol tbs)
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